molecular formula C12H16O B8522947 7,8-Dimethyl-4,4a,5,6-tetrahydro-2(3H)-naphthalenone

7,8-Dimethyl-4,4a,5,6-tetrahydro-2(3H)-naphthalenone

Cat. No.: B8522947
M. Wt: 176.25 g/mol
InChI Key: FQAJWGSDJAJAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dimethyl-4,4a,5,6-tetrahydro-2(3H)-naphthalenone is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

7,8-dimethyl-4,4a,5,6-tetrahydro-3H-naphthalen-2-one

InChI

InChI=1S/C12H16O/c1-8-3-4-10-5-6-11(13)7-12(10)9(8)2/h7,10H,3-6H2,1-2H3

InChI Key

FQAJWGSDJAJAOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=O)CCC2CC1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of lithium diisopropylamide (LDA) (22 mmol) in THF (200 ml) at -78° C. was added a solution of 2,3-dimethylcyclohexenone (2.48 g, 20 mmol) in THF (50 ml). The mixture was warmed to 25° C., and the solvent and the amine were removed under vacuum. The resulting solid was dissolved in THF (400 ml) and the solution cooled to -78° C. To this solution was added MVK (1.8 ml, 22 mmol) in THF (100 ml) over 10 min. The resulting mixture was stirred 12 hr at room temperature, then worked up. Removal of solvent yielded the dione as a yellow oil (2.8 g, 60%).
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Yield
60%

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